molecular formula C10H12O3 B1293768 Ethyl phenoxyacetate CAS No. 2555-49-9

Ethyl phenoxyacetate

Cat. No. B1293768
CAS RN: 2555-49-9
M. Wt: 180.2 g/mol
InChI Key: MGZFVSUXQXCEHM-UHFFFAOYSA-N
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Description

Ethyl phenoxyacetate is a chemical compound that is of interest in various fields of chemistry and pharmacology due to its potential applications. It is related to compounds that have been synthesized and studied for their structural and chemical properties, as well as their potential use in the development of pharmaceutical agents.

Synthesis Analysis

The synthesis of compounds related to ethyl phenoxyacetate often involves multi-step reactions. For instance, ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, was synthesized through alkylation followed by selective reduction . Similarly, the synthesis of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate involved a series of reactions including condensation and nucleophilic substitution . These methods demonstrate the versatility of synthetic approaches in creating phenoxyacetate derivatives.

Molecular Structure Analysis

The molecular structure of ethyl phenoxyacetate derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by NMR spectroscopy and X-ray single-crystal structure determination, revealing its crystallization in the triclinic crystal system . The crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate showed that the molecules stack to form a column arrangement due to C-H···π interactions .

Chemical Reactions Analysis

The reactivity of phenoxyacetate derivatives can be influenced by the presence of substituents on the phenyl ring. For instance, the reaction of ethyl bromoacetate with substituted phenoxyacetate ions showed that electron-releasing groups accelerate the reaction, while electron-withdrawing groups retard it . This indicates the sensitivity of phenoxyacetate derivatives to electronic effects, which can be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl phenoxyacetate derivatives are characterized by their spectroscopic data and crystallographic parameters. The experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to specific electronic transitions using TD-DFT calculations . The crystallographic analysis provides insights into the molecular packing and non-covalent interactions that contribute to the stability of the crystal structure .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Ethyl phenoxyacetate has been involved in the synthesis of novel compounds. For example, a derivative, ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate, was synthesized and characterized using NMR techniques, highlighting its potential in creating new chemical entities (Li Bao-lin, 2007).
  • Additionally, it has been used in synthesizing 1-phenoxyacetyl-3,5-di-substituted pyrazole derivatives, demonstrating its versatility in organic synthesis (Yang Chun, 2000).

Pharmaceutical and Medicinal Applications

  • Ethyl phenoxyacetate derivatives, such as certain phthalimide-derived esters, have been explored for their potential as antiasthma drugs. These esters were hydrolyzed using immobilized lipase in the final step of their production (J. Bevilaqua et al., 2005).
  • In another study, ethyl phenoxyacetate was used as a precursor in the synthesis of phenoxydifluoromethyl-substituted nitrogen heterocycles, which could be used in the design of biologically active compounds (S. Y. Solodukhin et al., 2004).

Agricultural and Industrial Applications

  • Substituted phenoxyacetic acids, including derivatives of ethyl phenoxyacetate, have been used to enhance latex production in rubber trees, demonstrating its application in agriculture (P. Dickenson, 1976).

properties

IUPAC Name

ethyl 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZFVSUXQXCEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062520
Record name Ethyl phenoxyacetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl phenoxyacetate

CAS RN

2555-49-9
Record name Ethyl 2-phenoxyacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-phenoxy-, ethyl ester
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Record name Acetic acid, 2-phenoxy-, ethyl ester
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Record name Ethyl phenoxyacetate
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Record name Ethyl phenoxyacetate
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Synthesis routes and methods I

Procedure details

To a solution of phenol (1.88 g, 20.0 mmol) in DMF (40 mL) is added potassium carbonate (3.03 g, 22.0 mmol) and ethyl bromoacetate (2.34 mL, 21.0 mmol), and the mixture is stirred at 70° C. for 18 h. The mixture is cooled to RT, Et2O is added, and the mixture is washed with water, brine, then dried (MgSO4), and filtered. The filtrate is evaporated, and the residue is vacuum distilled to give 3.39 g of the product 430.
Quantity
1.88 g
Type
reactant
Reaction Step One
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3.03 g
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reactant
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2.34 mL
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reactant
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40 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 3.8 g of methyl phenyl carbonate, 3.06 g of ethyl chloroacetate, and 0.42 g of TBPB was heated at 120° C. for 2 hours. Distillation of the resulting reaction mixture provided a 96 percent yield of ethyl phenoxyacetate.
Quantity
3.8 g
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reactant
Reaction Step One
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3.06 g
Type
reactant
Reaction Step One
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0.42 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The compound 34 was prepared according to the method described for compound 26 employing phenol (4.5 g, 0.05 mol), ethyl bromoacetate (31 g, 0.19 mol) and potassium carbonate (33 g, 0.24 mol) to give a colorless oily compound 34 (6.9 g, 81%). 1H NMR (300 MHz, CD2Cl2) δ 1.30 (t, J=7.0 Hz, 3H), 4.27 (q, J=7.0 Hz, 2H), 4.62 (s, 2H), 6.91 (d, J=7.9 Hz, 2H), 6.99 (t, J=7.0 Hz, 1H), 7.29 (t, J=7.6 Hz, 2H).
Quantity
0 (± 1) mol
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reactant
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4.5 g
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31 g
Type
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33 g
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reactant
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Yield
81%

Synthesis routes and methods IV

Procedure details

A mixture of 30 g. of phenoxyacetic acid, 100 ml. of ethanol and 10 ml. of sulfuric acid is refluxed for 22 hours, cooled, poured into ice water and extracted with methylene chloride. The organic extract is washed with water to neutrality, dried over sodium sulfate and evaporated to dryness under vacuum, to yield ethyl phenoxyacetate, b.p. 123°/17 mm.Hg.
Quantity
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[Compound]
Name
ice water
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Synthesis routes and methods V

Procedure details

The three-necked 500 mL flask was filled with phenol (1.89 g, 20 millimoles, Aldrich, 99+%), sodium hydroxide (1.76 g, 50% w/w solution in water, 22 millimoles, Aldrich), sodium iodide (0.18 g, 1 millimole, Aldrich, 98%), and water (196.78 g) and immersed in the water bath kept at 60° C. The excess molar concentration of sodium hydroxide was 0.10. The mixture was stirred mechanically at 600 rpm. Next, the organic phase consisting of ethyl chloroacetate (9.84 g, 80 millimoles, Aldrich, 99%), Aliquat 336 (0.834 g, 2 millimoles, and 3-methylanisole (GC standard, 0.490 g, 4 millimoles, Aldrich, 99%) was introduced into the flask. The organic phase: aqueous phase weight ratio was 1:18. The stirring was continued at 60° C. for several hours. The aliquots were taken every 60-90 minutes and briefly centrifuged. The organic phase was injected into the GC instrument. The yield of ethyl phnoxyacetate after 390 minutes retention time was 18%.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
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Quantity
196.78 g
Type
solvent
Reaction Step One
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9.84 g
Type
reactant
Reaction Step Two
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0.49 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
112
Citations
J Munch-Petersen, CR Hauser - Journal of the American Chemical …, 1949 - ACS Publications
… Ethyl phenoxyacetate and methyl 2,4-dichlorophen… In the experiment with ethyl phenoxyacetate the sodium derivative … and by sodium amide; ethyl phenoxyacetate and methyl 2,4-…
Number of citations: 21 pubs.acs.org
GBR De Graaff, SJH van Dijck‐Rothuis… - Recueil des Travaux …, 1955 - Wiley Online Library
… It was found that ethyl phenoxyacetate (111) was also formed when ethoxy-, propoxy-, and isopropoxybenzene (VI, VII, and VIII) were reacted with ethyl diazoacetate, the yield being …
Number of citations: 9 onlinelibrary.wiley.com
HC Newsom - 1959 - search.proquest.com
… By analogy with this case, one might speculate that ortho substituted halogens In the ethyl phenoxyacetate hydroly sis would exert some stabilizing influence through a d-orbltal …
Number of citations: 0 search.proquest.com
T Hoegberg, P Stroem, M Ebner… - The Journal of Organic …, 1987 - ACS Publications
… In order to reveal the influence of an -heterosubstituent, we studied the oxa analogue of 5, ie, ethyl phenoxyacetate (6). As can be seen in Table II, the ester 6 reacts extremely fast even …
Number of citations: 217 pubs.acs.org
TB Johnson, AJ Hill - Journal of the American Chemical Society, 1913 - ACS Publications
… more sluggish than in the case of the ethyl phenoxyacetate. Furthermore, the yield of the sodium salt of the /3-ketone ester, C10H7OCH2CO.CH(OC10H7)COOC2H5, was small and …
Number of citations: 2 pubs.acs.org
RF Brown, HC Newsom - The Journal of Organic Chemistry, 1962 - ACS Publications
… The rates of hydrolysis by sodium hydroxide in 87.5 weight per cent aqueous ethanol have been measured at 0 and 30 of ethyl phenoxyacetate and the 2- and 4-fluoro, chloro, bromo, …
Number of citations: 29 pubs.acs.org
GL Larson, V Cruz de Maldonado… - The Journal of …, 1988 - ACS Publications
… Esters that are monosubstituted in the -position are cleanly C-silylated with the notable exceptions of ethyl phenylacetate and ethyl phenoxyacetate, both of which give mixtures of C- …
Number of citations: 55 pubs.acs.org
CH Chou, WS Trahanovsky - The Journal of Organic Chemistry, 1986 - ACS Publications
… Ethyl phenoxyacetate was purchased from Pfaltz and Bauer, Inc. Iodomethane-d3 and … Benzofuran2,3-dicarboxylic acid (11) was prepared from ethyl phenoxyacetate by using the …
Number of citations: 37 pubs.acs.org
AS HA, M AN, A SE, AY HE - 2007 - pesquisa.bvsalud.org
… Reaction of 3 with ethyl chloroacetate gave the ethyl phenoxyacetate 11 which upon refluxing with hydrazine hydrate yielded the acid hydrazide 12. Further reaction of 12 with …
Number of citations: 0 pesquisa.bvsalud.org
AG Kukovinets, ET Yamansarova… - Russian journal of …, 1998 - Springer
Number of citations: 2

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